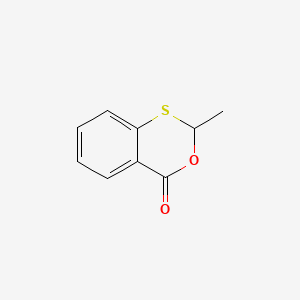

4H-3,1-Benzoxathiin-4-one, 2-methyl-

Description

Overview of Heterocyclic Chemistry and its Significance in Organic Synthesis

Heterocyclic chemistry is a major branch of organic chemistry focused on the synthesis, properties, and applications of cyclic compounds that contain at least one atom other than carbon within their ring structure. chemicalbook.comacs.org These non-carbon atoms, known as heteroatoms (most commonly nitrogen, oxygen, and sulfur), impart unique electronic and steric properties to the cyclic system. eg.net This structural diversity is of immense significance, as heterocyclic motifs are found in a multitude of natural products, including nucleic acids, vitamins, and alkaloids. acs.orguomosul.edu.iq

The significance of heterocyclic compounds is particularly pronounced in drug discovery and development; a substantial percentage of all FDA-approved drugs feature a heterocyclic core. acs.org Their versatile structures allow for precise three-dimensional arrangements of functional groups, enabling targeted interactions with biological macromolecules like enzymes and receptors. Consequently, the synthesis of novel heterocyclic compounds remains a vibrant and essential area of research, driving innovation in medicine and materials science. eg.net

Structural Features and Core Scaffolds of Benzoxathiinones

The term "benzoxathiinone" describes a class of bicyclic heterocyclic compounds built upon a core scaffold where a benzene (B151609) ring is fused to an oxathiinone ring. The oxathiinone ring is a six-membered heterocycle containing one oxygen atom, one sulfur atom, and a ketone group (C=O). The specific nomenclature, 4H-3,1-Benzoxathiin-4-one , defines the precise arrangement of these components:

Benzo : Indicates the fused benzene ring.

oxa : Refers to the oxygen atom.

thia : Refers to the sulfur atom.

in : Denotes a six-membered ring.

one : Indicates a carbonyl (ketone) group.

3,1 : These numbers specify the positions of the heteroatoms. Starting the numbering from the bridgehead carbon adjacent to the sulfur, the sulfur atom is at position 1, and the oxygen atom is at position 3.

4-one : This places the carbonyl group at position 4 of the heterocyclic ring.

2-methyl : This indicates a methyl group substituent at position 2.

The core structure is thus a stable, fused aromatic-heterocyclic system. The electronic properties of this scaffold are influenced by the electronegative oxygen atom, the larger and more polarizable sulfur atom, and the electron-withdrawing carbonyl group.

Table 1: Properties of 4H-3,1-Benzoxathiin-4-one, 2-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₂S |

| Molecular Weight | 180.22 g/mol |

| Core Scaffold | Benzene fused with a 3,1-oxathiin-4-one ring |

| Key Functional Groups | Thioester, Methyl group, Aromatic ring |

Comparative Analysis with Related Fused Heterocyclic Systems

The structure and potential reactivity of 4H-3,1-Benzoxathiin-4-one can be better understood by comparing it with related heterocyclic systems where the heteroatoms are different or arranged differently.

Benzoxazinones : These are direct analogues where the sulfur atom at position 1 is replaced by a nitrogen atom. 2-Methyl-4H-3,1-benzoxazin-4-one is a well-studied compound, often synthesized from anthranilic acid and acetic anhydride (B1165640). chemicalbook.comuomosul.edu.iq It serves as a crucial intermediate for synthesizing other important heterocycles like quinazolinones. eg.netresearchgate.net

Benzothiazinones : In these structures, the oxygen atom is replaced by a second sulfur atom or, more commonly, the oxygen at position 1 is replaced by nitrogen, forming a different isomeric system. For instance, 1,4-benzothiazinones, which contain sulfur and nitrogen atoms, have been investigated for their potential as bioherbicides. mdpi.com

Benzodioxinones : These compounds contain two oxygen atoms in the heterocyclic ring instead of one oxygen and one sulfur.

The replacement of a nitrogen atom (in benzoxazinones) with a sulfur atom (in benzoxathiinones) represents a bioisosteric substitution. researchgate.net While nitrogen and sulfur have different sizes, electronegativity, and bonding capabilities, this type of substitution is a common strategy in medicinal chemistry to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. researchgate.netnih.gov

Table 2: Comparison of Fused Heterocyclic Scaffolds

| Scaffold Name | Heteroatoms & Positions | Key Precursor | Common Research Area |

|---|---|---|---|

| 4H-3,1-Benzoxathiin-4-one | S at 1, O at 3 | Thiosalicylic Acid | (largely unexplored) |

| 4H-3,1-Benzoxazin-4-one | N at 1, O at 3 | Anthranilic Acid | Synthetic Intermediates, Protease Inhibitors eg.net |

| 2H-1,4-Benzothiazin-3(4H)-one | S at 1, N at 4 | 2-Aminothiophenol (B119425) | Bioherbicides mdpi.com |

| 1,4-Benzodioxinone | O at 1, O at 4 | Salicylic Acid | (varied applications) |

Current State of Academic Research on the 4H-3,1-Benzoxathiin-4-one Scaffold

Academic research specifically detailing the synthesis, reactivity, and application of the 4H-3,1-Benzoxathiin-4-one scaffold is notably limited compared to its nitrogen analogue. The vast body of literature on 4H-3,1-benzoxazin-4-ones highlights their utility as versatile synthons for producing a wide range of biologically active molecules. acs.orguomosul.edu.iq They are known to be effective inhibitors of serine proteases and serve as precursors to antimicrobial quinazolinone derivatives. eg.net

By contrast, the sulfur-containing scaffold remains largely unexplored. However, research into other sulfur-containing fused heterocycles is active. For example, studies on 1,4-benzothiazinones and 1,4-benzoxathianones have identified them as potential herbicidal agents, demonstrating that sulfur-containing heterocycles are of significant interest in agrochemical research. mdpi.com The lack of extensive research on the 3,1-benzoxathiinone system represents a potential opportunity for new discoveries in synthesis and biological application.

Rationale for Investigating 4H-3,1-Benzoxathiin-4-one, 2-methyl-

The primary rationale for investigating 4H-3,1-Benzoxathiin-4-one, 2-methyl- stems from its structural analogy to the well-researched compound, 2-methyl-4H-3,1-benzoxazin-4-one. The investigation is driven by the principle of bioisosteric replacement, where one atom or group is substituted for another with similar physical or chemical properties to create a new compound with potentially different biological activities. researchgate.net

The key motivations for this investigation include:

Exploring Novel Biological Activity : The nitrogen-containing analogue is a known inhibitor of serine proteases like human leukocyte elastase and possesses antifungal properties. eg.net Replacing the ring nitrogen with sulfur could alter the molecule's interaction with these biological targets, potentially leading to enhanced potency, improved selectivity, or an entirely new spectrum of activity.

Evaluating Synthetic Utility : 2-Methyl-4H-3,1-benzoxazin-4-one is a valuable intermediate for building more complex molecules. researchgate.net Investigating its sulfur analogue would determine if it can undergo similar chemical transformations, providing new synthetic routes to novel sulfur-containing heterocyclic compounds.

In essence, the study of 4H-3,1-Benzoxathiin-4-one, 2-methyl- is a logical extension of the extensive research on benzoxazinones, aiming to leverage the unique properties of sulfur to discover new chemical entities with valuable applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5651-50-3 |

|---|---|

Molecular Formula |

C9H8O2S |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

2-methyl-3,1-benzoxathiin-4-one |

InChI |

InChI=1S/C9H8O2S/c1-6-11-9(10)7-4-2-3-5-8(7)12-6/h2-6H,1H3 |

InChI Key |

HFBZRMAAZCVYPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1OC(=O)C2=CC=CC=C2S1 |

Origin of Product |

United States |

Synthetic Methodologies for 4h 3,1 Benzoxathiin 4 One, 2 Methyl and Its Structural Analogues

Established Synthetic Routes to the Benzoxathiinone Ring System

The construction of the fundamental 4H-3,1-benzoxathiin-4-one scaffold is principally achieved through cyclization reactions, with thiosalicylic acid and its derivatives serving as key starting materials.

Cyclization Reactions involving Thiosalicylic Acid Derivatives

Thiosalicylic acid (2-mercaptobenzoic acid) is a pivotal precursor for the synthesis of the 4H-3,1-benzoxathiin-4-one ring system. The presence of both a carboxyl and a thiol group on the benzene (B151609) ring allows for cyclization with appropriate reagents to form the six-membered heterocyclic ring.

One notable method involves the reaction of thiosalicylic acid with propargylic alcohols. This approach proceeds under catalyst-free and open-air conditions, representing a straightforward and environmentally benign route to 2,2-disubstituted-4H-3,1-benzoxathiin-4-ones. rsc.org While this method does not directly yield the 2-methyl derivative, it establishes the feasibility of forming the benzoxathiinone core from thiosalicylic acid.

To introduce a methyl group at the 2-position, a common strategy involves the reaction of thiosalicylic acid with an acetylating agent. This is analogous to the well-established synthesis of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid and acetic anhydride (B1165640). uomosul.edu.iqchemicalbook.comresearchgate.net In this proposed synthesis, thiosalicylic acid would react with an acylating agent such as acetic anhydride or acetyl chloride. The reaction likely proceeds through the formation of an S-acetyl intermediate, followed by an intramolecular cyclization to yield 2-methyl-4H-3,1-benzoxathiin-4-one.

Annulation Strategies for Construction of the Fused Heterocycle

Annulation strategies refer to ring-forming reactions where a new ring is fused onto an existing one. For the synthesis of 4H-3,1-benzoxathiin-4-ones, this would involve the formation of the oxathiinone ring onto a benzene precursor. While specific literature on annulation strategies for this particular ring system is not abundant, general principles of heterocyclic synthesis can be applied.

These strategies could involve the reaction of a suitably substituted benzene derivative containing a hydroxyl group and a thiomethyl group with a phosgene (B1210022) equivalent or a carbonate. Alternatively, a benzene derivative with a carboxyl group and a protected thiol could be activated and then cyclized. The development of novel annulation reactions remains an active area of research in heterocyclic chemistry.

Adaptation and Optimization of Synthetic Approaches from Related Heterocycles

The synthesis of 4H-3,1-benzoxathiin-4-ones can be effectively guided by the extensive research on the synthesis of its nitrogen and oxygen analogues, namely 4H-3,1-benzoxazin-4-ones and 1,3-benzodioxin-4-ones.

Reactions of Substituted Anthranilic Acids (or analogous sulfur-containing precursors) with Acylating Agents

The reaction of anthranilic acid with acetic anhydride to produce 2-methyl-4H-3,1-benzoxazin-4-one is a well-documented and efficient method. uomosul.edu.iqchemicalbook.comresearchgate.net This reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent.

By analogy, the synthesis of 2-methyl-4H-3,1-benzoxathiin-4-one can be envisioned by replacing anthranilic acid with its sulfur analogue, thiosalicylic acid. The reaction with acetic anhydride would proceed via acylation of the sulfhydryl group, followed by an intramolecular attack of the carboxyl group on the newly formed thioester, leading to cyclization and the formation of the desired product. The reaction conditions, such as temperature and reaction time, would likely require optimization to account for the different reactivity of the thiol group compared to the amino group.

The following table summarizes the analogous reactions for the synthesis of 2-methyl substituted benzoxazinone (B8607429) and the proposed synthesis for 2-methyl substituted benzoxathiinone.

| Starting Material | Acylating Agent | Product | Reference |

| Anthranilic Acid | Acetic Anhydride | 2-methyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iqchemicalbook.comresearchgate.net |

| Thiosalicylic Acid | Acetic Anhydride | 2-methyl-4H-3,1-benzoxathiin-4-one | (Proposed) |

Condensation and Cyclization Reactions under Various Conditions

A variety of condensation and cyclization conditions have been explored for the synthesis of benzoxazinone derivatives, which can be adapted for their benzoxathiinone counterparts. For instance, the use of dehydrating agents such as polyphosphoric acid has been reported for the synthesis of benzoxazinones from N-acyl anthranilic acids. uomosul.edu.iq This suggests that S-acyl thiosalicylic acids could be cyclized under similar dehydrating conditions to yield 4H-3,1-benzoxathiin-4-ones.

Furthermore, the reaction of anthranilic acids with orthoesters, catalyzed by acetic acid, provides a one-pot route to 2-alkyl and 2-aryl-4H-benzo[d] nih.govraco.catoxazin-4-ones. nih.gov This methodology could potentially be adapted for the synthesis of 2-substituted-4H-3,1-benzoxathiin-4-ones by using thiosalicylic acid as the starting material. The reaction conditions, particularly the choice of catalyst and solvent, would need to be investigated to optimize the yield of the desired sulfur-containing heterocycle.

Modern Catalytic and Green Chemistry Approaches in Benzoxathiinone Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally friendly methods. In the context of benzoxathiinone synthesis, this translates to the exploration of catalyst-free reactions, the use of greener solvents, and the development of atom-economical processes.

As previously mentioned, a significant advancement in this area is the catalyst-free synthesis of 3,1-benzoxathiin-4-ones from thiosalicylic acids and propargylic alcohols. rsc.org This reaction proceeds in an open-air atmosphere, avoiding the need for inert conditions and potentially harmful catalysts. This method aligns well with the principles of green chemistry by minimizing waste and energy consumption.

Further research in this area could focus on the development of catalytic systems that enable the synthesis of 2-methyl-4H-3,1-benzoxathiin-4-one under mild conditions. This could involve the use of solid acid catalysts, which can be easily recovered and reused, or the exploration of biocatalytic methods. The use of microwave irradiation to accelerate reaction times and reduce energy consumption is another promising avenue for the green synthesis of these compounds. researchgate.net

The following table provides a summary of the key synthetic approaches discussed:

| Section | Precursor(s) | Reagent(s) | Key Transformation |

| 2.1.1 | Thiosalicylic Acid, Propargylic Alcohols | None (Catalyst-free) | Cyclization |

| 2.2.1 | Thiosalicylic Acid | Acetic Anhydride/Acetyl Chloride | Acylation and Cyclization |

| 2.2.2 | S-acyl thiosalicylic acids | Dehydrating agents | Cyclization |

| 2.3 | Thiosalicylic Acid, Propargylic Alcohols | None (Catalyst-free) | Green Synthesis |

Transition-Metal-Catalyzed Cyclization Processes (e.g., Copper-catalyzed methodologies)

Transition-metal catalysis offers powerful tools for the construction of complex heterocyclic frameworks, often proceeding with high efficiency and selectivity under mild conditions. In the realm of benzothiazinone synthesis, copper-catalyzed reactions have emerged as a notable strategy.

One such approach involves the copper-catalyzed transformation of readily available starting materials to construct the benzothiazine skeleton. For instance, an efficient synthesis of benzo[d] researchgate.netnih.govthiazines has been developed employing a copper-catalyzed reaction of ketone-derived hydrazones with elemental sulfur and bromodifluoroalkylative reagents. researchgate.net This method proceeds through a proposed Cu-carbene intermediate, facilitating the crucial C-S bond formation. While this particular example leads to a difluoroalkyl group at the 2-position, the underlying strategy of copper-catalyzed C-S bond formation is a valuable concept for accessing the core structure.

Further illustrating the utility of copper catalysis, a one-pot synthesis of 1,4-benzothiazine-3-ones has been reported. nih.gov Although this refers to a different isomer, the principle of using copper to facilitate the key bond-forming steps is a recurring theme in the synthesis of sulfur-containing heterocycles. These examples underscore the potential for developing a specific copper-catalyzed cyclization for the synthesis of 2-methyl-4H-3,1-benzoxathiin-4-one, likely involving a 2-mercaptobenzoic acid derivative and an acetaldehyde (B116499) equivalent or a related C2 synthon.

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has gained widespread acceptance as a method to accelerate reaction rates, improve yields, and often enhance product purity. The application of microwave irradiation to the synthesis of benzothiazine and related heterocyclic systems has been shown to be highly effective. researchgate.netorientjchem.orgarkat-usa.org

Microwave heating can significantly reduce reaction times compared to conventional heating methods for the synthesis of benzothiadiazine dioxides, a related class of sulfur-containing heterocycles. researchgate.net For example, one-pot microwave-promoted reactions of 2-aminobenzenesulfonamides with various reagents provided the desired products rapidly. researchgate.net

In the context of synthesizing precursors for more complex benzothiazines, microwave irradiation has been successfully employed. For instance, the synthesis of substituted benzohydrazides, which can be further elaborated into more complex heterocyclic systems, was achieved in excellent yields (81-96%) with significantly reduced reaction times using microwave-induced hydrazinolysis. mdpi.combeilstein-journals.org Similarly, the synthesis of 2,2'-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives was achieved in excellent yields with reaction times as short as 1-2 minutes using a microwave-assisted reaction with a cyanuric chloride/N,N-dimethylformamide complex. nih.gov These findings strongly suggest that a microwave-assisted approach could be readily adapted for the efficient synthesis of 2-methyl-4H-3,1-benzoxathiin-4-one from appropriate precursors, such as 2-mercaptobenzoic acid and an acetylating agent.

One-Pot Reaction Sequences for Enhanced Efficiency

A notable example is the multicomponent one-pot reaction for the synthesis of a series of benzothiazin-4-ones. nih.gov This procedure involves the reaction of an amine, an aliphatic or aromatic aldehyde, and thiosalicylic acid in toluene. This efficient process affords the desired heterocycles in good yields within 5 hours. nih.gov While this method generates 2,3-dihydro-4H-benzo[e] researchgate.netnih.govthiazin-4-ones, it highlights the feasibility of a one-pot strategy for constructing the core ring system.

Another efficient one-pot procedure for synthesizing 1,4-benzothiazine derivatives involves the oxidative cyclocondensation of 2-aminothiophenol (B119425) with 1,3-dicarbonyl compounds, catalyzed by m-CPBA/2-IBX. nih.gov This reaction proceeds in moderate to excellent yields (49-89%) with reaction times of 45-75 minutes. nih.gov By selecting the appropriate 1,3-dicarbonyl compound, this method could be adapted to introduce a methyl group at the desired position.

Furthermore, a facile synthesis of polysubstituted 4H-3,1-benzothiazines has been developed through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence, demonstrating the power of combining multiple reactions in a sequential one-pot process to build molecular complexity. beilstein-journals.orgnih.govrsc.org

Solvent-Free or Environmentally Benign Reaction Conditions

The principles of green chemistry encourage the development of synthetic methods that minimize or eliminate the use of hazardous solvents and reagents. While specific solvent-free methods for the synthesis of 2-methyl-4H-3,1-benzoxathiin-4-one are not extensively documented, progress in related areas points towards the feasibility of such approaches.

Mechanochemical synthesis, which involves solvent-assisted grinding, has been presented as a rapid and efficient green chemistry approach for the synthesis of substituted 4H-3,1-benzoxazin-4-ones. This method minimizes solvent use and employs inexpensive reagents to achieve cyclodehydration in short reaction times (1-2 minutes) with good to excellent yields (up to 98%). The development of a similar mechanochemical method for the sulfur-containing analogue is a promising avenue for future research.

The use of water as a solvent is another cornerstone of green chemistry. While many of the documented syntheses of benzothiazinones utilize organic solvents, the exploration of aqueous reaction conditions could lead to more environmentally benign processes. Additionally, the development of catalyst-free reactions or the use of recyclable catalysts would further enhance the green credentials of these synthetic routes. chemicalbook.comresearchgate.net

Strategies for Introducing and Modifying the 2-Methyl Substituent

A direct and common method for introducing the 2-methyl group into the related 4H-3,1-benzoxazin-4-one system is through the use of acetic anhydride in the reaction with anthranilic acid. uomosul.edu.iqnih.gov This reaction proceeds via the formation of N-acetylanthranilic acid, which then undergoes cyclodehydration to yield 2-methyl-4H-3,1-benzoxazin-4-one. A similar strategy can be envisioned for the synthesis of the target sulfur-containing analogue, starting from 2-mercaptobenzoic acid and acetic anhydride.

An alternative approach involves the reaction of 2-aminothiophenol with a 1,3-dicarbonyl compound. For example, the reaction of 2-aminothiophenol with acetylacetone (B45752) (penta-2,4-dione) has been shown to produce 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethenone. nih.gov This reaction directly incorporates a methyl group into the heterocyclic ring.

Once the 4H-3,1-benzoxathiin-4-one nucleus is formed, modification of a substituent at the 2-position could be another strategy. For example, if a group amenable to chemical transformation is present at the 2-position, it could potentially be converted to a methyl group through standard organic reactions. However, the direct introduction of the methyl group during the ring formation is often more efficient.

The following table summarizes some of the key starting materials and reagents used to introduce substituents at the 2-position of benzoxazinone and benzothiazinone cores:

| Starting Material 1 | Starting Material 2 | Resulting 2-Substituent | Heterocyclic Core |

| Anthranilic Acid | Acetic Anhydride | Methyl | 4H-3,1-Benzoxazin-4-one |

| 2-Aminothiophenol | Acetylacetone | Methyl | 4H-1,4-Benzothiazine |

| Anthranilic Acid | Aroyl Chlorides | Aryl | 4H-3,1-Benzoxazin-4-one |

| 2-Aminothiophenol | Aromatic Aldehydes | Aryl | 2,3-Dihydro-4H-benzo[e] researchgate.netnih.govthiazin-4-one |

Synthesis of Substituted Aromatic Ring Derivatives of 4H-3,1-Benzoxathiin-4-one, 2-methyl-

The synthesis of derivatives of 2-methyl-4H-3,1-benzoxathiin-4-one with substituents on the aromatic ring is readily achievable by utilizing appropriately substituted starting materials. The most common strategy involves starting with a substituted 2-mercaptobenzoic acid or a substituted 2-aminothiophenol.

For instance, the synthesis of substituted 4H-3,1-benzoxazin-4-ones has been demonstrated by heating substituted anthranilic acids with acetic anhydride. This approach allows for the introduction of a wide variety of substituents on the aromatic ring, such as alkyl, halogen, and alkoxy groups, depending on the availability of the corresponding substituted anthranilic acid. This principle is directly transferable to the synthesis of substituted 2-methyl-4H-3,1-benzoxathiin-4-ones.

Multicomponent reactions also offer a high degree of flexibility for the synthesis of aromatic ring-substituted derivatives. In the one-pot synthesis of benzothiazin-4-ones from an amine, an aldehyde, and thiosalicylic acid, variation of the substituents on the thiosalicylic acid would lead to derivatives with substitution on the benzothiazine aromatic ring. nih.gov

The following table provides examples of how different starting materials can be used to generate substituted aromatic ring derivatives of related benzothiazinones:

| Substituted Starting Material | Co-reactant(s) | Resulting Product |

| Substituted 2-Aminothiophenol | Bromoacetophenones | Substituted 1,4-Benzothiazines nih.gov |

| Substituted 2-Aminophenols | Benzaldehydes, Phenacyl Bromides | Substituted 3,4-Dihydro-2H-benzo[b] researchgate.netnih.govoxazines arkat-usa.org |

| 2-Substituted-1,4-benzothiazin-3-one | Propargyl Bromide, Azides | Substituted 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3-one |

These examples demonstrate the versatility of the available synthetic methods in generating a library of 2-methyl-4H-3,1-benzoxathiin-4-one derivatives with diverse substitution patterns on the aromatic ring, which is crucial for structure-activity relationship studies in drug discovery.

Analysis of Requested Chemical Compound

This suggests that the chemical behavior of 4H-3,1-Benzoxathiin-4-one, 2-methyl- in these contexts has not been a subject of detailed published research.

Note on a Structurally Similar Compound

It is pertinent to note that a closely related nitrogen-containing analog, 2-methyl-4H-3,1-benzoxazin-4-one , possesses a well-documented and extensively studied chemical profile that directly aligns with the subtopics of the proposed article. The literature on this compound details its:

Ring-opening reactions with a wide range of nitrogen, oxygen, and carbon nucleophiles.

Transformation pathways to fused heterocyclic systems, most notably its conversion to various quinazolinone derivatives upon reaction with amines and related nitrogen nucleophiles. orientjchem.orgeg.nettandfonline.com

The significant overlap between the requested research topics and the known reactivity of 2-methyl-4H-3,1-benzoxazin-4-one suggests a potential misidentification of the target compound in the initial request. The substitution of a sulfur atom (thia) for a nitrogen atom (aza) in the heterocyclic ring fundamentally alters the compound's identity and chemical properties.

Due to the lack of specific scientific information for 4H-3,1-Benzoxathiin-4-one, 2-methyl- , it is not possible to generate the requested article with scientific accuracy. Should the compound of interest actually be the nitrogen analog, a comprehensive article can be produced.

Chemical Reactivity and Mechanistic Studies of 4h 3,1 Benzoxathiin 4 One, 2 Methyl

Transformation Pathways to Fused Heterocyclic Systems

Formation of Other Annulated Heterocycles

There is no specific information available in the reviewed literature regarding the use of 4H-3,1-Benzoxathiin-4-one, 2-methyl- as a precursor for the synthesis of other annulated (fused) heterocyclic systems. Studies on the closely related 2-methyl-4H-3,1-benzoxazin-4-one show its utility in forming quinazolinones and other fused heterocycles through reactions with various nucleophiles, but this reactivity cannot be directly extrapolated to the sulfur-containing analogue.

Intramolecular Rearrangements and Cycloaddition Reactions

Detailed studies concerning the intramolecular rearrangements or the participation of 4H-3,1-Benzoxathiin-4-one, 2-methyl- in cycloaddition reactions are not documented in the accessible scientific literature. The potential for such reactions exists, but experimental data and research findings are currently absent.

Detailed Mechanistic Investigations of Key Transformations

Without established key transformations for 4H-3,1-Benzoxathiin-4-one, 2-methyl-, there are no detailed mechanistic investigations to report. Mechanistic studies are contingent on well-documented reactions, which are not available for this specific compound.

Spectroscopic Data for 4H-3,1-Benzoxathiin-4-one, 2-methyl- Not Publicly Available

The search for ¹H NMR chemical shifts and coupling constants, ¹³C NMR chemical shifts, and 2D NMR connectivity analysis for 4H-3,1-Benzoxathiin-4-one, 2-methyl- did not return any specific experimental values or detailed spectral interpretations. Similarly, searches for its Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for functional group and complementary vibrational analysis did not provide the specific data required for a thorough and scientifically accurate article as per the provided outline.

While information is available for the analogous nitrogen-containing compound, 2-methyl-4H-3,1-benzoxazin-4-one, this data is not applicable to the specified sulfur-containing heterocyclic system. The request's strict adherence to the chemical compound “4H-3,1-Benzoxathiin-4-one, 2-methyl-” and its derivatives, combined with the lack of available spectroscopic information, prevents the generation of the requested scientific article.

Therefore, the detailed sections and subsections on the spectroscopic characterization and structural elucidation of 4H-3,1-Benzoxathiin-4-one, 2-methyl- cannot be constructed at this time due to the absence of the required scientific data in accessible literature.

Spectroscopic Characterization and Structural Elucidation of 4h 3,1 Benzoxathiin 4 One, 2 Methyl and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental formula of a molecule. For 4H-3,1-benzoxathiin-4-one, 2-methyl- (C9H8O2S), the exact mass can be calculated and would be confirmed by an HRMS experiment, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 4H-3,1-Benzoxathiin-4-one, 2-methyl-

| Parameter | Value |

| Molecular Formula | C9H8O2S |

| Calculated Exact Mass | 180.0245 |

| Ionization Mode | ESI or APCI |

| Expected Ion | [M+H]+ |

| Expected m/z | 181.0318 |

This high level of mass accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other isobaric compounds.

Fragmentation Pattern Analysis by Tandem Mass Spectrometry (e.g., ESI-TOF-MS, APCI-MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. While specific MS/MS data for 2-methyl-4H-3,1-benzoxathiin-4-one is not documented in the available literature, the fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related heterocyclic systems.

The molecular ion would likely undergo fragmentation through several key pathways, including the loss of small neutral molecules and characteristic cleavages of the heterocyclic ring.

Table 2: Predicted Fragmentation Pattern for 4H-3,1-Benzoxathiin-4-one, 2-methyl-

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 181.03 | [C8H5OS]+ | CH3CO |

| 181.03 | [C7H5S]+ | CO, CH3O |

| 181.03 | [C6H5]+ | CO, CH3OS |

The fragmentation would likely be initiated by cleavage of the bonds within the oxathiinone ring, driven by the stability of the resulting fragment ions.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for 4H-3,1-benzoxathiin-4-one, 2-methyl- has not been reported, the structure of a closely related analog, 2-(N-benzyl-N-methylamino)-4H-3,1-benzothiazin-4-one, offers significant insights into the likely solid-state conformation of the benzothiazinone core. researchgate.net

In this analog, the benzothiazinone ring system is essentially planar, and the crystal packing is influenced by intermolecular forces. For 2-methyl-4H-3,1-benzoxathiin-4-one, it can be anticipated that the fused benzene (B151609) and oxathiinone rings would also adopt a largely planar conformation. The methyl group at the 2-position would extend from this plane.

Table 3: Representative Crystallographic Data for a 4H-3,1-Benzothiazin-4-one Analog

| Parameter | 2-(N-benzyl-N-methylamino)-4H-3,1-benzothiazin-4-one researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.345(2) |

| b (Å) | 16.685(3) |

| c (Å) | 8.835(2) |

| β (°) | 99.87(3) |

| V (ų) | 1500.9(5) |

| Z | 4 |

The crystal structure would also reveal details about intermolecular interactions, such as C-H···O or π-π stacking, which govern the packing of the molecules in the crystal lattice.

Advanced Spectroscopic Techniques for Conformation and Stereochemical Analysis

While standard spectroscopic methods provide fundamental structural information, advanced techniques are necessary for a detailed understanding of the conformational dynamics and stereochemistry of molecules. For a molecule like 4H-3,1-benzoxathiin-4-one, 2-methyl-, which does not possess a chiral center, the focus of such studies would be on the conformational preferences of the heterocyclic ring.

Techniques such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy could be employed to study the conformational flexibility of the oxathiinone ring. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for conformational interconversions, such as ring flipping.

For derivatives of 4H-3,1-benzoxathiin-4-one that are chiral, techniques like Circular Dichroism (CD) spectroscopy would be invaluable for determining the absolute configuration of stereocenters. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of the chromophores in the molecule.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to model different conformations and predict their relative energies and spectroscopic properties. This combined approach provides a powerful tool for the detailed stereochemical and conformational analysis of complex molecules. However, specific studies applying these advanced techniques to 4H-3,1-benzoxathiin-4-one, 2-methyl- are not currently available in the scientific literature.

Computational Chemistry and Theoretical Investigations of 4h 3,1 Benzoxathiin 4 One, 2 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. For 4H-3,1-Benzoxathiin-4-one, 2-methyl-, these methods are instrumental in defining its three-dimensional structure, electronic environment, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. Geometry optimization is a key application of DFT, where the lowest energy arrangement of atoms in a molecule is found. For 4H-3,1-Benzoxathiin-4-one, 2-methyl-, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to predict its most stable three-dimensional shape.

These calculations provide precise bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are potential sites for chemical reactions.

Table 1: Calculated Geometric Parameters for 4H-3,1-Benzoxathiin-4-one, 2-methyl- (Illustrative Data) This table presents typical data that would be obtained from DFT calculations. The values are based on studies of analogous compounds and are for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 |

| C-S | 1.78 | |

| C-O (ester) | 1.36 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| **Bond Angle (°) ** | O=C-S | 122.5 |

| C-S-C | 98.7 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For 4H-3,1-Benzoxathiin-4-one, 2-methyl-, the HOMO is typically localized on the electron-rich sulfur atom and the benzene (B151609) ring, while the LUMO is often centered on the electron-withdrawing carbonyl group. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis helps in predicting how the molecule will interact with other reagents.

Table 2: Calculated Frontier Molecular Orbital Energies for 4H-3,1-Benzoxathiin-4-one, 2-methyl- (Illustrative Data) This table presents typical data that would be obtained from DFT calculations. The values are based on studies of analogous compounds and are for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.72 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. For 4H-3,1-Benzoxathiin-4-one, 2-methyl-, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be performed.

Calculated ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental NMR signals. Similarly, the calculation of IR frequencies helps in assigning the vibrational modes of the molecule. For instance, the characteristic stretching frequency of the carbonyl (C=O) group can be precisely calculated, providing a theoretical benchmark for experimental IR spectroscopy.

Table 3: Calculated Spectroscopic Data for 4H-3,1-Benzoxathiin-4-one, 2-methyl- (Illustrative Data) This table presents typical data that would be obtained from DFT calculations. The values are based on studies of analogous compounds and are for illustrative purposes.

| Spectroscopic Data | Parameter | Calculated Value |

|---|---|---|

| ¹³C NMR (ppm) | C=O | 165.2 |

| C-S | 75.8 | |

| CH₃ | 21.4 | |

| IR Frequency (cm⁻¹) | C=O stretch | 1685 |

| C-O stretch | 1240 |

Energetic and Thermodynamic Considerations

Beyond electronic structure, computational chemistry is used to explore the energetic landscape of molecules, including their conformational preferences and the thermodynamics of their reactions.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For 4H-3,1-Benzoxathiin-4-one, 2-methyl-, the flexibility of the six-membered oxathiinone ring and the orientation of the 2-methyl group are of interest. By systematically rotating key bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated.

The points on this surface with the lowest energy correspond to the most stable conformers. This analysis reveals the preferred three-dimensional structure of the molecule in its ground state and the energy barriers between different conformations.

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor in reaction kinetics.

For 4H-3,1-Benzoxathiin-4-one, 2-methyl-, reaction pathway modeling could be used to study, for example, its hydrolysis or its reaction with a nucleophile. By mapping the energetic profile of the reaction, chemists can gain a deeper understanding of the reaction mechanism and predict the feasibility and rate of the transformation.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can reveal the preferred three-dimensional arrangements (conformations) of a molecule and how it might change its shape in different environments.

For 4H-3,1-Benzoxathiin-4-one, 2-methyl-, a systematic exploration of its conformational space using MD simulations has not been reported in the reviewed literature. Such a study would typically involve simulating the molecule in a solvent, such as water or an organic solvent, to understand its dynamic behavior. The results would likely highlight the rotational freedom around the C2-methyl bond and the puckering of the oxathiinone ring.

Table 1: Hypothetical Data from Molecular Dynamics Simulation of 4H-3,1-Benzoxathiin-4-one, 2-methyl-

| Simulation Parameter | Hypothetical Value/Observation |

| Simulation Time | 100 ns |

| Predominant Conformer | Planar benzothiazine ring |

| Dihedral Angle (C-S-C-C) | Fluctuations around 15° |

| Methyl Group Rotation | Free rotation observed |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific MD simulation studies for this compound were found.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules interact with each other governs many of their physical properties, such as melting point, boiling point, and solubility. Key intermolecular interactions include hydrogen bonding and π-π stacking.

Hydrogen bonding is unlikely to be a dominant intermolecular force for this specific molecule in a pure state, as it lacks strong hydrogen bond donors. However, the oxygen and nitrogen atoms could act as hydrogen bond acceptors in the presence of suitable donor molecules.

Research on structurally similar molecules, such as 2-phenyl-4H-3,1-benzoxazin-4-one, has shown evidence of π-π stacking interactions contributing to their crystal packing. nih.govnih.gov It is plausible that 4H-3,1-Benzoxathiin-4-one, 2-methyl- would exhibit similar, though not identical, intermolecular behaviors.

Table 2: Potential Intermolecular Interactions for 4H-3,1-Benzoxathiin-4-one, 2-methyl-

| Interaction Type | Potential Presence | Structural Feature Involved |

| π-π Stacking | Yes | Benzene ring of the benzoxathiinone core |

| Hydrogen Bonding (Acceptor) | Yes | Carbonyl oxygen, ether oxygen, nitrogen atom |

| Hydrogen Bonding (Donor) | No | Lacks acidic protons |

| Dipole-Dipole Interactions | Yes | Polar C=O, C-O, and C-N bonds |

Applications of 4h 3,1 Benzoxathiin 4 One, 2 Methyl in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The potential of 4H-3,1-Benzoxathiin-4-one, 2-methyl- as a building block in the synthesis of more complex molecules is an area ripe for investigation. The strained thia-lactone ring is a key feature that could be exploited for ring-opening reactions with various nucleophiles. For instance, reaction with amines, alcohols, or organometallic reagents could lead to a variety of functionalized 2-mercaptobenzoic acid derivatives. These derivatives, in turn, could serve as versatile intermediates for the synthesis of a range of more complex structures.

The presence of the methyl group at the 2-position also offers a handle for further chemical modification. For example, deprotonation of the methyl group could generate a nucleophilic species that could react with various electrophiles, allowing for the elongation and diversification of the side chain.

Development of Chemical Libraries based on the Benzoxathiinone Scaffold

The development of chemical libraries is a cornerstone of modern drug discovery and materials science. The 4H-3,1-benzoxathiin-4-one scaffold, with its potential for diversification at multiple positions, represents an attractive core for the generation of such libraries. By varying the substituents on the benzene (B151609) ring and at the 2-position, a vast array of analogues could be synthesized.

A hypothetical combinatorial synthesis approach could involve the parallel synthesis of various substituted 2-mercaptobenzoic acids followed by cyclization with different reagents to introduce diversity at the 2-position. This would allow for the rapid generation of a library of benzoxathiinone derivatives for screening against various biological targets or for the exploration of novel material properties.

Exploration in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules from simple starting materials in a limited number of steps. The 4H-3,1-benzoxathiin-4-one scaffold could theoretically be employed in a DOS strategy. A key step would be a branching reaction pathway where the benzoxathiinone core is treated with different reagents to generate a variety of distinct molecular skeletons.

For example, one branch of a DOS pathway could involve the ring-opening of the benzoxathiinone, while another could focus on the functionalization of the benzene ring or the methyl group. Subsequent cyclization or rearrangement reactions could then lead to a diverse collection of heterocyclic compounds with different three-dimensional shapes and functionalities.

Synthesis of Novel Heterocyclic Systems via Transformations of the Benzoxathiinone Core

The transformation of the 4H-3,1-benzoxathiin-4-one core into other heterocyclic systems is perhaps its most promising, yet unexplored, application. Drawing parallels from the reactivity of its benzoxazinone (B8607429) analogue, one could envision a number of potential transformations.

For instance, reaction with hydrazines could potentially lead to the formation of thia-quinazolinone derivatives. Similarly, treatment with hydroxylamine (B1172632) could yield novel benzothiazinone-based heterocycles. The reactivity of the thia-lactone ring towards various dinucleophiles could also be explored to construct a variety of fused heterocyclic systems. The table below outlines some hypothetical transformations and the potential novel heterocyclic systems that could be accessed.

| Starting Material | Reagent | Potential Product (Novel Heterocyclic System) |

| 4H-3,1-Benzoxathiin-4-one, 2-methyl- | Hydrazine | 2-Methyl-3-amino-4(3H)-thiaquinazolinone |

| 4H-3,1-Benzoxathiin-4-one, 2-methyl- | Substituted Hydrazines | 2-Methyl-3-(substituted-amino)-4(3H)-thiaquinazolinones |

| 4H-3,1-Benzoxathiin-4-one, 2-methyl- | Hydroxylamine | 2-Methyl-3-hydroxy-4(3H)-thiaquinazolinone |

| 4H-3,1-Benzoxathiin-4-one, 2-methyl- | Amidines | Substituted thia-pyrimido[2,1-b]thiaquinazolinones |

It is important to reiterate that the synthetic applications and transformations discussed in this article are largely speculative and based on the known chemistry of analogous heterocyclic systems. The limited availability of published research on 4H-3,1-Benzoxathiin-4-one, 2-methyl- underscores the significant opportunities that exist for further investigation into the chemistry of this intriguing heterocycle. Future research in this area will undoubtedly uncover novel reactivity and establish the utility of this compound as a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Future Research Directions and Perspectives

Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure Benzoxathiinones

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Currently, there is a notable absence of established asymmetric synthetic routes for producing enantiomerically pure 4H-3,1-Benzoxathiin-4-one, 2-methyl- . Future research should prioritize the development of such methodologies.

Organocatalysis presents a particularly promising avenue. Chiral catalysts, such as proline derivatives or chiral phosphoric acids, could be investigated for their ability to induce enantioselectivity in the cyclization step leading to the benzoxathiinone core. researchgate.net Kinetic resolution of racemic 2-amido benzyl (B1604629) alcohols using chiral phosphoric acid-catalyzed intramolecular cyclizations has proven effective for the asymmetric synthesis of 4H-3,1-benzoxazines, a related class of heterocycles. researchgate.net A similar strategy could be adapted for the sulfur-containing analogues.

Transition metal-catalyzed asymmetric hydrogenation is another powerful tool that could be applied. nih.gov For instance, iridium-catalyzed enantioselective hydrogenation of exocyclic double bonds on a precursor to the benzoxathiinone ring could establish the desired stereocenter with high fidelity. nih.gov The development of these methods would be a significant advancement, enabling the synthesis of chiral benzoxathiinone building blocks for various applications.

Table 1: Potential Asymmetric Synthetic Strategies for 4H-3,1-Benzoxathiin-4-one, 2-methyl-

| Methodology | Potential Catalyst/Reagent | Key Transformation | Anticipated Outcome |

|---|---|---|---|

| Organocatalytic Cyclization | Chiral Phosphoric Acid | Intramolecular cyclization of a prochiral precursor | Enantioselective formation of the benzoxathiinone ring |

| Kinetic Resolution | Chiral Amine or Alcohol with an Acylating Agent | Selective acylation of one enantiomer of a racemic precursor | Separation of enantiomers |

Exploration of Unconventional Reactivity Profiles

The reactivity of benzoxathiinones is not as extensively documented as that of their nitrogen-containing counterparts, benzoxazinones. uomosul.edu.iq Future research should aim to explore unconventional reactivity profiles of 4H-3,1-Benzoxathiin-4-one, 2-methyl- to expand its synthetic utility.

One area of interest is the investigation of its behavior in multicomponent reactions. The reactivity of the related 1,2-benzoxathiin-4(3H)-one 2,2-dioxide in three-component interactions with aldehydes and active methylene (B1212753) nitriles has been shown to produce novel heterocyclic systems. nih.gov Similar investigations with 4H-3,1-Benzoxathiin-4-one, 2-methyl- could lead to the discovery of new transformations and the synthesis of complex molecular architectures.

Furthermore, the benzoxathiinone scaffold could be a precursor to other heterocyclic systems through ring-transformation reactions. For example, reaction with various nucleophiles under specific conditions could induce ring-opening followed by recyclization to afford different heterocyclic cores. The reaction of 6,8-dibromo-(4H)-3,1-benzoxazinone with malononitrile (B47326) in the presence of sodium ethoxide leads to a quinoline (B57606) derivative, demonstrating an interesting heterocyclic transformation. semanticscholar.org Investigating analogous reactions for the benzoxathiinone system could reveal novel synthetic pathways.

Integration of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. springerprofessional.de The application of flow chemistry to the synthesis of 4H-3,1-Benzoxathiin-4-one, 2-methyl- is a promising research direction that could lead to more efficient and sustainable production methods.

Continuous flow processes can be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The synthesis of a key 1,4-benzoxazinone intermediate has been successfully demonstrated in a fully integrated continuous flow process involving nitration, hydrogenation, and cyclization steps. uq.edu.auresearchgate.net A similar multi-step flow synthesis could be designed for 4H-3,1-Benzoxathiin-4-one, 2-methyl- , potentially improving yields and reducing reaction times.

Moreover, flow reactors can be coupled with in-line purification and analysis techniques, allowing for real-time optimization and control of the reaction process. researchgate.net The development of a continuous flow synthesis for this compound would represent a significant step towards its larger-scale production for further investigation and application. The use of packed-bed reactors with immobilized catalysts or reagents could also be explored to simplify product purification and enhance catalyst recycling.

Advanced in-situ Spectroscopic Monitoring of Reactions

A detailed understanding of reaction kinetics and mechanisms is crucial for process optimization and the development of robust synthetic protocols. The use of advanced in-situ spectroscopic techniques for monitoring the synthesis of 4H-3,1-Benzoxathiin-4-one, 2-methyl- would provide valuable insights that are not readily obtainable through traditional offline analysis.

Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (nuclear magnetic resonance) can be employed to track the concentration of reactants, intermediates, and products in real-time. This data can be used to determine reaction rates, identify transient intermediates, and elucidate reaction pathways. For example, in-line FTIR has been used for reaction optimization in continuous-flow catalytic asymmetric hydrogenations.

The application of these techniques to the synthesis of benzoxathiinones would facilitate a more rational approach to reaction development, enabling the rapid identification of optimal reaction conditions and the early detection of any process deviations. This would be particularly valuable in the context of developing continuous flow processes, where real-time monitoring is essential for process control and quality assurance.

Machine Learning and AI-Assisted Retrosynthesis and Reaction Prediction

Retrosynthesis prediction models, which are often based on deep learning algorithms, can be trained on large datasets of known chemical reactions to suggest potential disconnections and starting materials for a target molecule. researchgate.net While the performance of these models can be limited for uncommon heterocyclic systems due to data scarcity, transfer learning techniques are being developed to address this challenge. nih.govchemrxiv.orgox.ac.uk By fine-tuning a model pre-trained on a large, general reaction dataset with a smaller, more specific dataset of sulfur heterocycle formations, the accuracy of retrosynthetic predictions for benzoxathiinones could be significantly improved.

Furthermore, AI models can be used to predict the outcome of unknown reactions, which would be particularly useful for exploring the unconventional reactivity of the benzoxathiinone core. These predictive tools could help to prioritize experimental efforts and accelerate the discovery of new synthetic transformations.

Computational Design of Novel Benzoxathiinone Derivatives with Tailored Reactivity

Computational chemistry provides a powerful platform for the in silico design of new molecules with specific properties. The use of computational methods to design novel benzoxathiinone derivatives with tailored reactivity is a promising avenue for future research.

Density functional theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of 4H-3,1-Benzoxathiin-4-one, 2-methyl- and its derivatives. By calculating parameters such as molecular orbital energies, atomic charges, and reaction energy profiles, it is possible to predict how different substituents on the benzoxathiinone scaffold will influence its reactivity. This knowledge can then be used to design new derivatives with enhanced or altered reactivity for specific applications.

Molecular modeling studies can also be used to understand the interactions of benzoxathiinone derivatives with biological targets. For instance, docking simulations could be used to predict the binding affinity of novel benzoxathiinone derivatives to specific enzymes or receptors, guiding the design of new therapeutic agents. Such computational approaches have been applied to other heterocyclic systems to design derivatives with improved properties.

Interdisciplinary Approaches for Expanding Synthetic Utility

The expansion of the synthetic utility of 4H-3,1-Benzoxathiin-4-one, 2-methyl- will likely benefit from interdisciplinary approaches that combine expertise from different areas of chemistry and beyond. Collaborations between synthetic organic chemists, computational chemists, and chemical engineers will be crucial for realizing the full potential of this compound.

For example, the development of new catalytic systems for the synthesis of benzoxathiinones could be accelerated through a combination of high-throughput screening of catalyst libraries and computational modeling of catalyst-substrate interactions. Similarly, the design of efficient continuous flow processes will require close collaboration between synthetic chemists who can develop the reaction chemistry and chemical engineers who can design and optimize the reactor systems.

Furthermore, exploring the potential applications of benzoxathiinone derivatives in areas such as materials science or agrochemistry could open up new avenues for research and development. This will require collaboration with experts in these respective fields to identify promising applications and to design and synthesize new derivatives with the desired properties. Modern advances in heterocyclic chemistry are often driven by such interdisciplinary collaborations, leading to the rapid development of new synthetic methodologies and their application in drug discovery and other fields. rsc.org

Q & A

Basic: What are the standard synthetic protocols for preparing 2-methyl-4H-3,1-benzoxathiin-4-one?

Answer:

The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives. A representative method involves reacting anthranilic acid with acetyl chloride in dichloromethane under basic conditions (e.g., triethylamine), followed by 4-hour stirring at room temperature . Mechanochemical approaches using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine have also been reported, enabling solvent-free synthesis with reduced reaction times . Key parameters include stoichiometric control of acylating agents and temperature optimization to minimize by-products like 2-amino derivatives.

Advanced: How can synthetic routes be optimized to address low yields in 2-methyl-4H-3,1-benzoxathiin-4-one production?

Answer:

Low yields often arise from competing side reactions, such as incomplete cyclization or oxidation. Strategies include:

- Green chemistry principles : Replacing toxic solvents (e.g., dichloromethane) with ionic liquids or using ball-milling techniques to enhance reaction efficiency .

- Catalytic systems : Employing cobalt-mediated coupling for one-pot synthesis from Weinreb amides and 1,4,2-dioxazol-5-ones, which improves regioselectivity .

- By-product analysis : Use HPLC-MS to identify intermediates (e.g., uncyclized thioamide derivatives) and adjust reaction time/temperature accordingly .

Basic: What analytical techniques are essential for characterizing 2-methyl-4H-3,1-benzoxathiin-4-one?

Answer:

Core techniques include:

- NMR spectroscopy : and NMR to confirm the benzoxathiin ring structure and methyl substitution at C2 .

- IR spectroscopy : Peaks at 1680–1720 cm (C=O stretch) and 1250–1300 cm (C-S-C stretch) validate the heterocyclic framework .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion [M+H] and fragmentation patterns.

Advanced: How can researchers resolve contradictions between computational and experimental data for this compound’s reactivity?

Answer:

Discrepancies often arise from solvation effects or incomplete DFT modeling. Methodological steps:

- Solvent correction : Apply implicit solvation models (e.g., COSMO-RS) to computational studies to better match experimental conditions .

- Kinetic profiling : Conduct time-resolved UV-Vis or Raman spectroscopy during reactions to compare with theoretical activation energies .

- Cross-validation : Use X-ray crystallography (e.g., CCDC 1981599 ) to confirm molecular geometry and refine computational parameters.

Advanced: What strategies exist for introducing substituents into the benzoxathiin core without disrupting the heterocyclic ring?

Answer:

Substituent placement is challenging due to competing reactivity at sulfur and oxygen atoms. Recommended approaches:

- Pre-functionalization : Use substituted anthranilic acids (e.g., halogenated derivatives) before cyclization to ensure regioselectivity .

- Directed C-H activation : Employ palladium catalysts with directing groups (e.g., pyridyl) to functionalize specific positions .

- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups) during modifications .

Basic: What are the known biological activities of 2-methyl-4H-3,1-benzoxathiin-4-one derivatives?

Answer:

While limited data exists for the 2-methyl derivative, structurally related benzoxazinones show:

- Antimicrobial activity : Inhibition of bacterial DNA gyrase via quinolone-like mechanisms .

- Enzyme inhibition : Modulation of serine hydrolases and proteases, studied via fluorometric assays .

- SAR guidance : Electron-withdrawing groups at C2 enhance bioactivity, as demonstrated in methyl-4-hydroxybenzothiazine analogs .

Advanced: How can researchers address solubility challenges in pharmacological assays for this compound?

Answer:

Poor aqueous solubility is common. Mitigation strategies:

- Salt formation : Co-crystallize with tris(hydroxymethyl)aminomethane to improve hydrophilicity .

- Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl or glycosyl groups) at the C4 carbonyl position .

Basic: What safety protocols are critical when handling 2-methyl-4H-3,1-benzoxathiin-4-one?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- PPE : Wear nitrile gloves and goggles; the compound may cause skin/eye irritation .

- Waste disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .

Advanced: What crystallographic challenges arise in determining the structure of substituted derivatives?

Answer:

Common issues include:

- Disorder in the heterocyclic ring : Resolve via low-temperature (100 K) XRD and TWINABS software for data correction .

- Polymorphism : Screen crystallization solvents (e.g., DMSO/water vs. acetonitrile) to isolate stable polymorphs .

Advanced: How can green chemistry principles be applied to scale up synthesis sustainably?

Answer:

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst recycling : Recover cobalt catalysts via magnetic nanoparticles in one-pot reactions .

- Waste reduction : Use inline IR monitoring to terminate reactions at completion, minimizing purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.